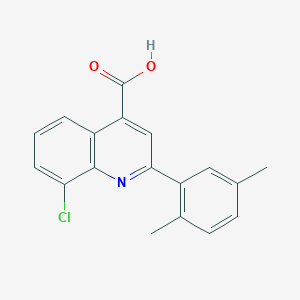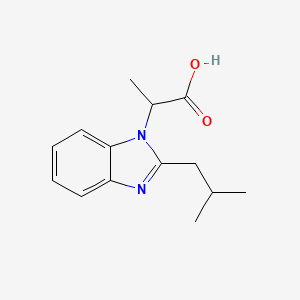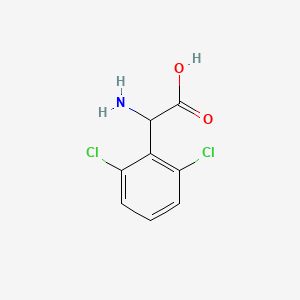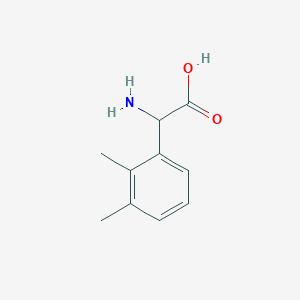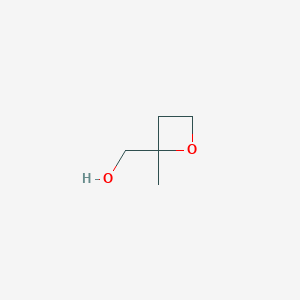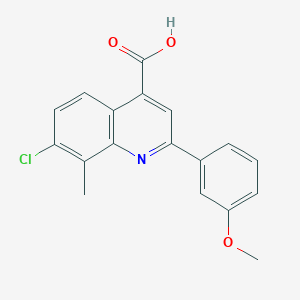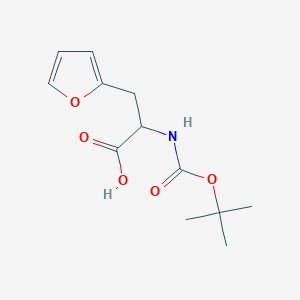
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" is a derivative of amino propanoic acid with a furan ring and a tert-butoxycarbonyl (Boc) protected amino group. This structure is indicative of a molecule that could be of interest in the synthesis of pharmaceuticals or as a building block in organic chemistry due to the presence of the furan ring, which is a common motif in bioactive compounds, and the Boc group, which is a common protecting group for amines in peptide synthesis.
Synthesis Analysis
The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, with furan as a heteroaryl group, has been reported to be achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst . This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which can be a side reaction in similar syntheses. The N-formylation of the resulting 3-(heteroaryl)alanine with formic acid and acetic anhydride yields 2-(formylamino)-3-(heteroaryl)propanoic acids in 51-95% yield . Although the specific synthesis of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" is not detailed, the methods described could potentially be adapted for its synthesis by incorporating a Boc-protected amino group in the appropriate step.
Molecular Structure Analysis
The molecular structure of compounds related to "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" has been studied using quantum chemical calculations at the DFT/B3LYP/6-31G(d) level of theory . These calculations can provide insights into the reactivity and stability of the furan-containing compounds. The presence of the tert-butoxycarbonyl group is likely to influence the overall molecular conformation and reactivity due to steric effects and the electron-donating nature of the tert-butyl group.
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butoxycarbonyl protected amino groups and furan rings can be complex. For instance, reactions of tert-butyl-NNO-azoxyfuroxans, which contain a tert-butoxycarbonyl-like moiety, with various reagents lead to unexpected products such as furazanotetrazine dioxides and azofuroxans . This suggests that the presence of the tert-butoxycarbonyl group and the furan ring can lead to unique chemical pathways and products, which could be relevant when considering the chemical reactions of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" would be influenced by the presence of the furan ring and the Boc-protected amino group. The furan ring is known to contribute to the aromaticity and potential reactivity of the compound due to its electron-rich nature. The Boc group is a common protecting group that can be removed under acidic conditions, which would affect the solubility and reactivity of the amino group . The diastereoisomers of related compounds have been prepared and their configurations deduced from NMR spectra, which suggests that similar analytical techniques could be used to determine the physical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid plays a role in enantioselective synthesis. This application is evident in the preparation of enantiomers of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The compound is used for creating enantiomerically pure derivatives, showcasing its importance in producing specific stereoisomers of biologically active substances (Pajouhesh et al., 2000).
Inhibitory Activity in Plant Growth
Another application is in the synthesis of compounds with root growth-inhibitory activity. N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, have been shown to inhibit root growth in plants like rape seedlings, suggesting potential uses in agriculture or biocontrol (Kitagawa & Asada, 2005).
Peptide Inhibitors Synthesis
This compound is also utilized in the synthesis of peptide inhibitors of aspartic proteinases. It contributes to the preparation of hydroxyethylene isosteres of peptide bonds, which are important in the development of therapeutic agents targeting specific proteinases (Litera et al., 1998).
Fluorescent Property Studies
The synthesis of certain compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate involves this acid. These compounds are studied for their structure and fluorescence properties, indicating its role in materials science and optical studies (Memeo, Distante, & Quadrelli, 2014).
Catalysis in Amine Protection
In chemistry, the acid is involved in catalytic processes like the N-tert-butoxycarbonylation of amines. This process is significant in protecting amine groups during synthetic procedures, especially in peptide synthesis, highlighting its utility in synthetic organic chemistry (Heydari et al., 2007).
Safety And Hazards
The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements for the compound are H315, H319, and H335 . The precautionary statements for the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | |
CAS RN |
870245-94-6 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

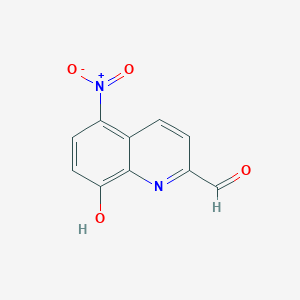
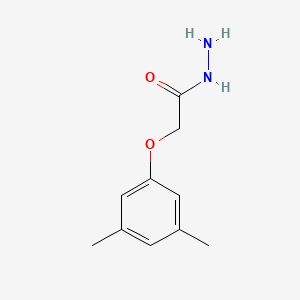
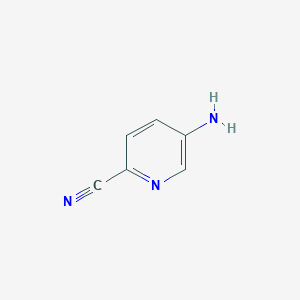
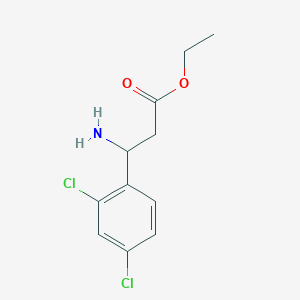
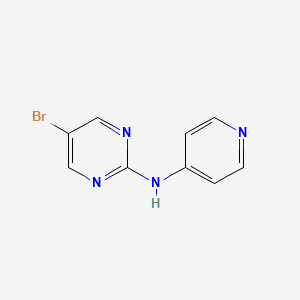
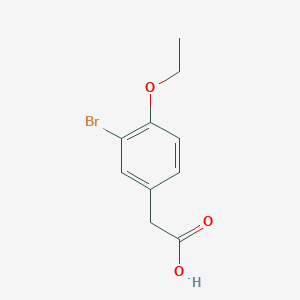
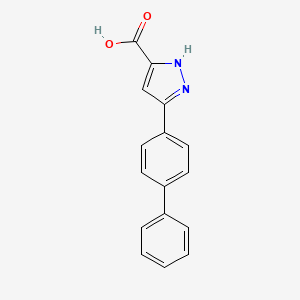
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
